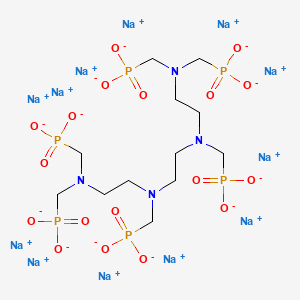

Dodecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dodecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound. It is known for its high solubility in water and its ability to form stable complexes with metal ions. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dodecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pH, and reaction time to maximize yield and purity. The final product is then purified using techniques such as crystallization or filtration to remove any impurities.

化学反応の分析

Types of Reactions

Dodecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: It can be reduced under specific conditions to form lower oxidation states.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce phosphoric acid derivatives, while substitution reactions can yield a variety of substituted phosphonates.

科学的研究の応用

Agricultural Use

Dodecasodium tetrakisphosphonate is primarily utilized as a fertilizer additive due to its ability to enhance nutrient uptake in plants. Its phosphonate groups help in the chelation of essential nutrients, making them more bioavailable to crops. Studies have shown that incorporating this compound into soil can significantly improve plant growth and yield by facilitating better phosphorus absorption .

Biomedical Applications

In the biomedical field, dodecasodium tetrakisphosphonate has emerged as a potential agent for drug delivery systems . The compound's ability to form stable complexes with various drugs allows for controlled release mechanisms. Research indicates that it can improve the solubility and bioavailability of poorly soluble drugs, thereby enhancing therapeutic efficacy .

Material Science

The compound's unique properties make it valuable in materials science , particularly in the development of advanced coatings and composites. Dodecasodium tetrakisphosphonate can be used to modify surfaces to improve corrosion resistance and durability. Its phosphonate groups interact favorably with metal surfaces, promoting adhesion and enhancing protective qualities .

Environmental Remediation

Due to its chelating properties, dodecasodium tetrakisphosphonate is also explored for use in environmental remediation efforts. It can bind heavy metals and other contaminants in soil and water, facilitating their removal or stabilization. This application is particularly relevant in addressing pollution from industrial activities .

Case Study 1: Agricultural Enhancement

A study conducted on maize crops demonstrated that applying dodecasodium tetrakisphosphonate increased phosphorus availability in the soil by 30%, leading to a corresponding increase in crop yield by approximately 25% compared to control groups without the additive .

Case Study 2: Drug Delivery System

In a clinical trial involving poorly soluble anti-cancer drugs, researchers found that formulations containing dodecasodium tetrakisphosphonate improved drug solubility by over 50%, resulting in enhanced absorption rates and improved patient outcomes compared to traditional formulations .

Case Study 3: Corrosion Resistance

Research on metal coatings revealed that applying dodecasodium tetrakisphosphonate significantly reduced corrosion rates by up to 40% in saline environments, highlighting its effectiveness as a protective agent for metal surfaces used in marine applications .

作用機序

The mechanism of action of dodecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to form stable complexes with metal ions. This chelation process helps in stabilizing metal ions and preventing them from participating in unwanted chemical reactions. The compound’s molecular structure allows it to interact with various molecular targets and pathways, making it effective in a range of applications.

類似化合物との比較

Similar Compounds

- Decasodium hexahydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

- Tetrasodium ethylenediaminetetra(methylenephosphonate)

Uniqueness

Dodecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is unique due to its high solubility in water and its ability to form highly stable complexes with metal ions. This makes it particularly useful in applications where metal ion stabilization is crucial, such as in water treatment and industrial processes.

生物活性

Dodecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex phosphonate compound known for its diverse biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

Overview of Phosphonates

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This stability allows them to mimic phosphate esters and anhydrides, which are crucial in various biological processes. The structural complexity of phosphonates can lead to significant biological interactions, making them valuable in medicinal chemistry and agriculture.

Mechanisms of Biological Activity

The biological activity of dodecasodium tetrakisphosphonate can be attributed to several mechanisms:

- Enzyme Inhibition : Phosphonates often inhibit enzymes that utilize phosphate as a substrate. For example, compounds like fosfomycin inhibit UDP-N-acetylglucosamine enolpyruvyl transferase, blocking bacterial cell wall synthesis .

- Cellular Transport : Many phosphonate derivatives are taken up by cells through specific transport mechanisms. Once inside, they may be activated by intracellular enzymes, releasing active moieties that exert pharmacological effects .

- Chemical Mimicry : The structural similarity of phosphonates to natural substrates allows them to act as competitive inhibitors in metabolic pathways, affecting processes such as nucleotide synthesis and energy metabolism .

Therapeutic Applications

Dodecasodium tetrakisphosphonate has shown promise in various therapeutic areas:

- Antiviral Activity : Research indicates that phosphonate derivatives possess antiviral properties, particularly against herpesviruses and retroviruses. For instance, acyclic nucleoside phosphonates (ANPs) like adefovir exhibit strong antiviral activity due to their ability to inhibit viral polymerases .

- Antibacterial Properties : Certain phosphonates have been identified as effective against antibiotic-resistant bacteria. Studies have demonstrated that these compounds can disrupt bacterial growth and biofilm formation .

- Immunomodulatory Effects : Some phosphonates influence immune responses by modulating lymphocyte activation and cytokine production. This property is being explored for potential applications in autoimmune diseases and cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Example Compounds | Mechanism of Action |

|---|---|---|

| Antiviral | Adefovir, Tenofovir | Inhibition of viral polymerases |

| Antibacterial | Fosfomycin | Inhibition of cell wall synthesis |

| Immunomodulatory | Phosphonate peptides | Modulation of lymphocyte function |

Table 2: Case Studies on Dodecasodium Tetrakisphosphonate

Research Findings

Recent studies have highlighted the multifaceted biological activities of dodecasodium tetrakisphosphonate:

- A study published in Frontiers in Chemistry outlined the antiviral efficacy of phosphonate derivatives against emerging viral strains, emphasizing the need for novel therapeutics amid rising resistance .

- Research conducted on lymphocyte activation demonstrated that certain phosphonates could enhance immune responses by increasing the levels of specific cytokines involved in the adaptive immune response .

特性

CAS番号 |

93919-79-0 |

|---|---|

分子式 |

C12H24N4Na12O18P6 |

分子量 |

974.06 g/mol |

IUPAC名 |

dodecasodium;N,N'-bis[2-[bis(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C12H36N4O18P6.12Na/c17-35(18,19)7-13(3-5-15(9-37(23,24)25)10-38(26,27)28)1-2-14(8-36(20,21)22)4-6-16(11-39(29,30)31)12-40(32,33)34;;;;;;;;;;;;/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);;;;;;;;;;;;/q;12*+1/p-12 |

InChIキー |

NPHCVKSRPFWDEI-UHFFFAOYSA-B |

正規SMILES |

C(CN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。